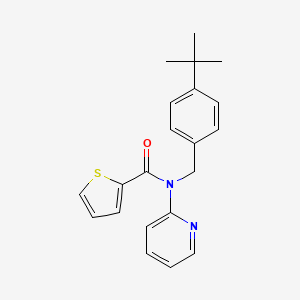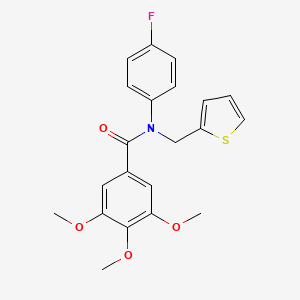![molecular formula C21H15N3O4S B11345878 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11345878.png)
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzothiazol-2-yl)phényl]-2-(2-nitrophénoxy)acétamide est un composé organique complexe qui présente un groupe benzothiazole, un groupe phényle et une structure nitrophénoxyacétamide. Ce composé est d'un intérêt majeur dans les domaines de la chimie médicinale et de la science des matériaux en raison de ses activités biologiques potentielles et de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-[4-(1,3-benzothiazol-2-yl)phényl]-2-(2-nitrophénoxy)acétamide implique généralement plusieurs étapes :
Formation du groupe benzothiazole : Le cycle benzothiazole est synthétisé par cyclisation du 2-aminothiophénol avec un aldéhyde ou une cétone approprié en conditions acides.
Couplage avec le groupe phényle : Le dérivé benzothiazole est ensuite couplé à un groupe phényle par une réaction de substitution nucléophile.
Introduction du groupe nitrophénoxy : Le groupe nitrophénoxy est introduit par une réaction de substitution aromatique nucléophile, où un nitrophénol réagit avec un dérivé d'acétamide halogéné approprié.
Couplage final : La dernière étape consiste à coupler le dérivé benzothiazole-phényle avec la nitrophénoxyacétamide en conditions basiques pour former le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des voies de synthèse décrites ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l'utilisation de réacteurs à haut débit, de techniques de purification avancées et de mesures rigoureuses de contrôle de la qualité.
Analyse Des Réactions Chimiques
Types de réactions
N-[4-(1,3-benzothiazol-2-yl)phényl]-2-(2-nitrophénoxy)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en particulier au niveau des cycles benzothiazole ou phényle.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque et le permanganate de potassium.
Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium, le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Des réactifs tels que des composés halogénés, des bases fortes (par exemple, l'hydrure de sodium) et des acides (par exemple, l'acide sulfurique) sont utilisés en fonction de la réaction de substitution spécifique.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Dérivés aminés.
Substitution : Divers dérivés benzothiazole ou phényle substitués.
Applications De Recherche Scientifique
N-[4-(1,3-benzothiazol-2-yl)phényl]-2-(2-nitrophénoxy)acétamide a des applications diverses en recherche scientifique :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes et l'étude des mécanismes de réaction.
Biologie : Investigé pour ses activités antibactériennes, antifongiques et anticancéreuses potentielles.
Médecine : Exploré comme candidat pour le développement de médicaments en raison de ses propriétés bioactives.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les colorants, en raison de sa structure chimique unique.
Mécanisme d'action
Le mécanisme d'action du N-[4-(1,3-benzothiazol-2-yl)phényl]-2-(2-nitrophénoxy)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut cibler les enzymes, les récepteurs ou l'ADN, selon son application.
Voies impliquées : Il peut moduler les voies biochimiques liées à la croissance cellulaire, à l'apoptose ou à l'inhibition microbienne.
Mécanisme D'action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application.
Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, or microbial inhibition.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(1,3-benzothiazol-2-yl)-4-benzamides substitués
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-(substitués)acétohydrazides
- N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide
Unicité
N-[4-(1,3-benzothiazol-2-yl)phényl]-2-(2-nitrophénoxy)acétamide se distingue par sa combinaison spécifique de groupes benzothiazole, phényle et nitrophénoxyacétamide, ce qui lui confère une réactivité chimique et une activité biologique uniques. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C21H15N3O4S |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C21H15N3O4S/c25-20(13-28-18-7-3-2-6-17(18)24(26)27)22-15-11-9-14(10-12-15)21-23-16-5-1-4-8-19(16)29-21/h1-12H,13H2,(H,22,25) |
Clé InChI |
ZQIXZDOMQYTKDO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide](/img/structure/B11345795.png)
![N-(4-chlorobenzyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11345796.png)

![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11345812.png)
![2-(2-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11345815.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3-chloro-4-methoxybenzamide](/img/structure/B11345821.png)


![1-[(3-chlorobenzyl)sulfonyl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B11345831.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-fluorobenzamide](/img/structure/B11345834.png)
![{1-[(4-Fluorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11345841.png)
![2-ethoxy-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11345842.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B11345846.png)
![5-bromo-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11345870.png)
